1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triona

Descripción general

Descripción

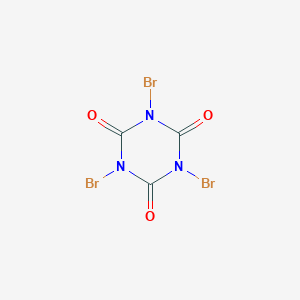

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione: is a brominated derivative of 1,3,5-triazinane-2,4,6-trione. It is a heterocyclic compound with three bromine atoms attached to the nitrogen atoms of the triazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Aplicaciones Científicas De Investigación

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized as a flame retardant in plastics and other materials due to its brominated structure.

Mecanismo De Acción

Target of Action

It is known that this compound plays a key role in the synthesis of other organic compounds .

Mode of Action

It is generally prepared through the reaction of triazine and bromine, under high-temperature bromination conditions .

Result of Action

It is known to be an important intermediate in organic synthesis, used in the preparation of antimicrobial agents, antibiotics, dyes, and photographic sensitizers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione. It is known that the compound can cause irritation to the skin, eyes, respiratory tract, and digestive system . Therefore, appropriate protective measures and adequate ventilation are recommended when handling this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione can be synthesized through the bromination of 1,3,5-triazinane-2,4,6-trione. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination of the triazine ring.

Industrial Production Methods: In an industrial setting, the production of 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form 1,3,5-triazinane-2,4,6-trione and bromide ions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Substitution Reactions: Products include substituted triazine derivatives.

Hydrolysis: Products include 1,3,5-triazinane-2,4,6-trione and bromide ions.

Comparación Con Compuestos Similares

1,3,5-Triazinane-2,4,6-trione: The parent compound without bromine atoms.

1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: A derivative with allyl groups instead of bromine atoms.

1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione: Another brominated derivative with different substituents.

Uniqueness: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties

Actividad Biológica

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (commonly referred to as TBT) is a brominated derivative of triazine that has garnered attention for its diverse biological activities. This compound is structurally characterized by three bromine atoms attached to the nitrogen atoms of the triazine ring. Its unique chemical properties make it a candidate for various applications in biology and medicine, particularly as an antimicrobial and antifungal agent.

- Chemical Formula : C₃Br₃N₃O₃

- Molecular Weight : 365.76 g/mol

- CAS Number : 17497-85-7

- Boiling Point : 324.3 °C

- Flash Point : 149.9 °C

The biological activity of TBT primarily stems from its ability to interact with cellular components. It acts as an antimicrobial agent by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. The bromine substituents enhance its reactivity and stability in various environments.

Antimicrobial Activity

TBT has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of pathogens:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Bactericidal effects | |

| Candida albicans | Antifungal properties |

Case Study: Antimicrobial Efficacy

A study conducted by BenchChem highlighted the effectiveness of TBT against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential as an effective alternative in treating resistant strains of bacteria.

Cytotoxicity and Safety Profile

While TBT shows promising antimicrobial activity, its cytotoxicity must be assessed to ensure safety for potential therapeutic applications. Toxicological studies have indicated that TBT can cause irritation to skin and mucous membranes upon direct contact. However, at sub-lethal concentrations, it does not exhibit significant toxicity in mammalian cell lines .

Applications in Drug Development

The structural framework of TBT has been explored for developing new therapeutic agents. Its ability to serve as a scaffold for designing novel bioactive compounds is under investigation:

- Anticancer Activity : Recent studies suggest that derivatives of TBT may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

- Anti-inflammatory Effects : The compound has also been noted for its potential anti-inflammatory effects, which could be beneficial in treating autoimmune diseases .

Comparative Analysis with Similar Compounds

TBT's biological activity can be compared with other triazine derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,3,5-Triazinane-2,4,6-trione | Moderate antimicrobial | Parent compound without bromination |

| 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione | Antifungal | Contains allyl groups instead of bromine |

| 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | Enhanced antibacterial | Different substituents provide varied activity |

Propiedades

IUPAC Name |

1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWDCFPLNQTHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)N(C(=O)N(C(=O)N1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432060 | |

| Record name | Tribromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17497-85-7 | |

| Record name | Tribromoisocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17497-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromoisocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017497857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBROMOISOCYANURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8RKK5P98Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.